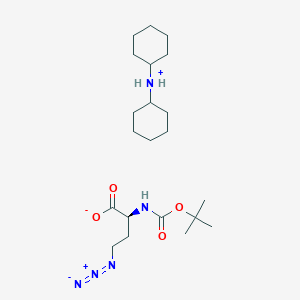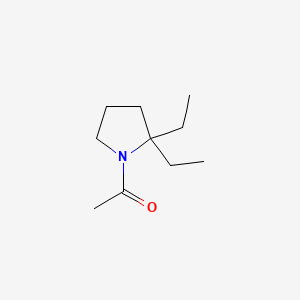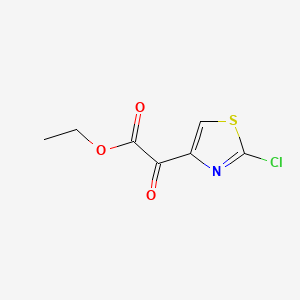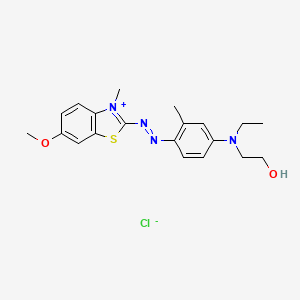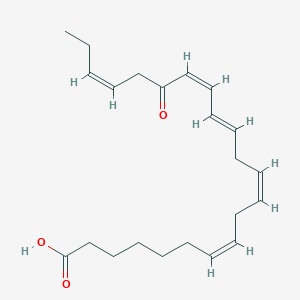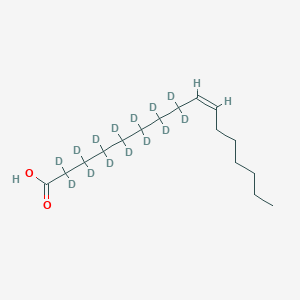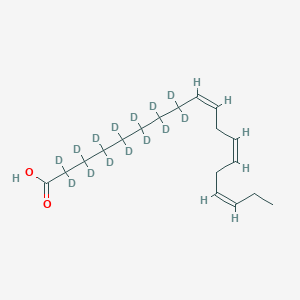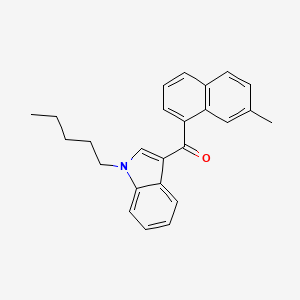
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Vue d'ensemble
Description
“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid . It has a molecular formula of C27H29NO . It is also known by other names such as JWH-182 and CHEMBL564302 .
Molecular Structure Analysis
The molecular structure of “Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” includes a pentyl chain attached to an indole group, which is then attached to a naphthalenyl group via a methanone linkage . The molecular weight is 383.5 g/mol .Physical And Chemical Properties Analysis
“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” has a molecular weight of 383.5 g/mol . It has a XLogP3-AA value of 7.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Applications De Recherche Scientifique
Identification and Quantitation in Illegal Products
- A study identified methanone (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- as an adulterant in herbal and drug-like products obtained via the Internet. This compound was identified along with other compounds using various mass spectrometry and spectroscopy techniques, indicating its use in unregulated drugs (Nakajima et al., 2011).
Cannabimimetic Effects and Quantitation
- Research has explored the cannabimimetic effects of compounds like methanone, evaluating their biological activities in the context of cannabinoid receptor agonists. This is relevant for understanding their potential impacts on human health and their presence in commercial products (Nakajima et al., 2011).
Metabolism and Toxicology
- Studies on synthetic cannabinoids, including methanone derivatives, have investigated their metabolism and toxicology. For instance, one study focused on the cytochrome P450-mediated oxidative metabolism of these compounds, which can form potent hydroxylated metabolites with significant activity at cannabinoid receptors (Chimalakonda et al., 2012).
Detection in Wastewater
- The presence of synthetic cannabinoids like methanone derivatives in wastewater has been investigated. This research is crucial for understanding the environmental impact and community use of these substances (Borova et al., 2015).
Pharmacodynamics and Imaging Studies
- Innovative research has explored the use of carbon-11-labeled aminoalkylindole derivatives, related to methanone, as potential candidates for PET imaging in alcohol abuse studies. This indicates the potential application of these compounds in medical imaging and research (Gao et al., 2014).
Safety And Hazards
“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid, and like other synthetic cannabinoids, it may have potential for abuse . It’s important to note that substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .
Propriétés
IUPAC Name |
(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKGPOKWWKWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837618 | |
| Record name | JWH-122 7-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- | |
CAS RN |
824960-56-7 | |
| Record name | JWH-122 7-Methylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



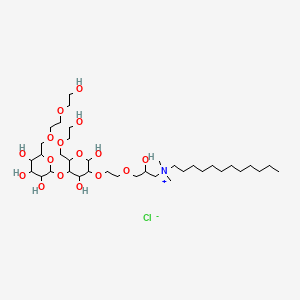
![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)
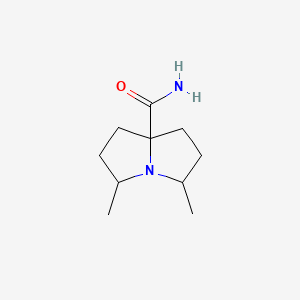
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
